molecular formula C6H5NO4S B1305362 5-Methyl-4-nitrothiophene-2-carboxylic acid CAS No. 36050-35-8

5-Methyl-4-nitrothiophene-2-carboxylic acid

Cat. No. B1305362
CAS RN: 36050-35-8
M. Wt: 187.18 g/mol
InChI Key: HUDBBNDAVUUGEF-UHFFFAOYSA-N
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Description

5-Methyl-4-nitrothiophene-2-carboxylic acid is a compound that belongs to the class of nitrothiophenes, which are of interest due to their potential biological activities and applications in various fields. The compound itself has not been explicitly mentioned in the provided papers, but its structural relatives have been synthesized and studied for their biological activities, such as radiosensitization, antiprotozoal activity, and as cytotoxins .

Synthesis Analysis

The synthesis of nitrothiophene derivatives typically involves the introduction of nitro groups to the thiophene ring and subsequent functionalization at various positions. For example, a series of 2- and 3-nitrothiophene-5-carboxamides with different side chains were prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamines . Similarly, thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde were prepared by replacing the N(4)-thiosemicarbazone moiety with various amines . These methods could potentially be adapted for the synthesis of 5-methyl-4-nitrothiophene-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrothiophene derivatives is characterized by the presence of a thiophene ring, a nitro group, and various substituents that influence the compound's properties and reactivity. For instance, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was determined using crystallographic methods, revealing intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the behavior of these compounds in different environments and their interactions with biological targets.

Chemical Reactions Analysis

Nitrothiophene derivatives can undergo various chemical reactions, including nitration, epoxidation, and functional group transformations. The nitration of methyl-3-hydroxythiophene-2-carboxylate, for example, yields products that can be further modified to create novel ring systems . These reactions are important for the development of new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrothiophene derivatives are influenced by their molecular structure. Experimental and theoretical studies, such as those performed on 4-methylthiadiazole-5-carboxylic acid, provide insights into the electronic structure, spectral features, hydrogen bonding, and solvent effects of these compounds

Scientific Research Applications

Chemical Synthesis and Modification

5-Methyl-4-nitrothiophene-2-carboxylic acid and related compounds have been extensively studied for their chemical synthesis and modification potential. For instance, the synthesis of nitrothiophenes with various substituents has been explored, evaluating their roles as radiosensitizers and bioreductively activated cytotoxins, highlighting their potential in cancer treatment research (Threadgill et al., 1991). Additionally, studies on nitration of thiophene derivatives have provided insights into the chemical properties and potential applications of these compounds (Barker et al., 2001).

Catalysis in Aromatic Nucleophilic Substitution

Research into the kinetics of substitution reactions of nitrothiophene derivatives has offered valuable information for the development of catalysts in organic synthesis. For example, studies on the reactions of piperidine with methyl 2-methoxy-3-nitrothiophen-5-carboxylate have provided a deeper understanding of catalytic processes in aromatic nucleophilic substitutions (Consiglio et al., 1981).

Isotopically Efficient Syntheses

The preparation of isotopically labeled compounds, such as [15N]-nitrothiophenecarboxamides, from nitrothiophenes like 5-methyl-4-nitrothiophene-2-carboxylic acid, has applications in the field of antitumor agents. This process involves nitration and concurrent hydrolysis, allowing for high isotopic yields, which are crucial for medical imaging and diagnostic purposes (Shinkwin & Threadgill, 1996).

Development of Antitumor Agents

Compounds derived from 5-methyl-4-nitrothiophene-2-carboxylic acid have been studied for their potential as antitumor agents. The synthesis of thiophenecarboxamides and their evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) is a significant area of research, contributing to the development of new cancer therapies (Shinkwin, Whish, & Threadgill, 1999).

Future Directions

Thiophene derivatives, including 5-Methyl-4-nitrothiophene-2-carboxylic acid, continue to attract interest due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.

properties

IUPAC Name

5-methyl-4-nitrothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDBBNDAVUUGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389350
Record name 5-methyl-4-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-nitrothiophene-2-carboxylic acid

CAS RN

36050-35-8
Record name 5-methyl-4-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-nitrothiophene-2-carboxylic acid
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Synthesis routes and methods

Procedure details

Under N2, fuming nitric acid (4.7 mL, 112.0 mmol) was added slowly over 10 min to acetic anhydride (16.6 mL, 175.6 mmol) cooled in a dry ice/acetone bath to −78° C. 5-methyl-2-thiophene carboxylic acid (5.0 g, 35.2 mmol) was added in 1 g portions over 10 min to the solution. The reaction was kept at −20° C. for 1 h before quenching over ice. The yellow solid was filtered off and washed with water (200 mL). The crude product was recrystallized from 95% EtOH to give 5-methyl-4-nitro-2-thiophene carboxylic acid as a pale yellow solid (4.6 g, 70%). 1H NMR (400 MHz, CD3OD) δ (ppm) 8.13 (s, 1H) 2.82 (s, 3H).
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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